molecular formula C15H13N7OS B2859177 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034507-29-2

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

カタログ番号: B2859177
CAS番号: 2034507-29-2
分子量: 339.38
InChIキー: DAKTYANUQSLBSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Thiophen-2-yl substituent: Positioned at the 6-position of the pyridazine ring, this sulfur-containing aromatic group may enhance lipophilicity and modulate electronic properties.
  • Pyrazole-5-carboxamide side chain: Linked via a methylene bridge to the triazole ring, this moiety is common in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity .

特性

IUPAC Name

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS/c1-21-11(6-7-17-21)15(23)16-9-14-19-18-13-5-4-10(20-22(13)14)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKTYANUQSLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques such as recrystallization and chromatography .

作用機序

The mechanism of action of 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key analogs from the evidence, highlighting substituent effects on physical properties and synthesis:

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (HRMS) Source ID
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(thiophen-2-yl), 3-(methyl-pyrazole-5-carboxamide) N/A N/A N/A N/A
5j () [1,2,4]Triazolo[1,5-a]pyrimidine 7-(3,4,5-trimethoxyphenyl), N-(4-nitrophenyl) 43 319.9–320.8 453.1677 [M+H]+
5k () [1,2,4]Triazolo[1,5-a]pyrimidine 7-(3,4,5-trimethoxyphenyl), N-(4-bromophenyl) 54 280.1–284.3 513.0870 [M+H]+
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () 1,2,3-Triazole 6-chloro-pyridylmethyl, ethoxymethyleneamino, ethyl ester 75 N/A N/A
1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole () Triazole-pyrazole hybrid 4-nitrophenyl, phenyl, methyl 89 N/A N/A

Key Observations

Core Heterocycles: The target compound’s triazolo-pyridazine system differs from triazolo-pyrimidines () and 1,2,3-triazoles ().

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points (319.9–320.8°C) due to enhanced intermolecular forces, whereas electron-donating groups (e.g., methoxy in 5l) reduce melting points (249.7–250.3°C) .
  • The thiophene group in the target compound may improve lipophilicity relative to phenyl or pyridyl substituents, impacting membrane permeability .

Hydrogen Bonding and Stability :

  • Intramolecular C–H⋯O/N bonds stabilize triazole and pyrazole derivatives (), a feature likely critical for the target compound’s conformational rigidity and bioavailability .

Research Implications and Limitations

  • Structural Insights : The triazolo-pyridazine scaffold’s electron-deficient nature may favor interactions with biological targets (e.g., enzyme active sites), though empirical validation is needed.
  • Data Gaps : Melting points, spectral data, and biological activity for the target compound are unavailable in the evidence, limiting direct comparisons.
  • Future Directions : Prioritize synthesis and characterization of the target compound, leveraging high-yield methods (e.g., ) and evaluating substituent effects on bioactivity.

Q & A

Q. What are the key synthetic challenges in preparing 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide, and how are they addressed?

The synthesis involves multi-step reactions, including:

  • Triazolo-pyridazine core formation : Cyclization of precursors under controlled temperatures (e.g., 80–100°C) in solvents like toluene or DMF, often requiring inert atmospheres to prevent oxidation .
  • Thiophene integration : Suzuki-Miyaura coupling or direct substitution reactions to attach the thiophene moiety, optimized using palladium catalysts and microwave-assisted heating .
  • Pyrazole-carboxamide linkage : Amide coupling via carbodiimide chemistry (e.g., EDC/HCl), monitored by TLC to ensure completion .
    Challenges like low yields in cyclization steps are mitigated by adjusting stoichiometry (e.g., excess hydrazine hydrate) and using high-purity reagents .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Confirms regioselectivity of triazolo-pyridazine and pyrazole ring substitutions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • HPLC with UV/Vis detection : Assesses purity (>95% threshold for biological assays), using C18 columns and acetonitrile/water gradients .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl), pyrazole (e.g., 1,3-dimethyl), or triazolo-pyridazine groups to evaluate bioactivity shifts .
  • Bioactivity profiling : Test analogs against target enzymes (e.g., protein kinases) or disease models (e.g., cancer cell lines) using dose-response assays (IC50/EC50 determination) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like 14-α-demethylase .

Q. What methodologies resolve contradictions in reported bioactivity data across different studies?

  • Orthogonal assay validation : Confirm enzyme inhibition (e.g., via fluorescence polarization and SPR) to rule out assay-specific artifacts .
  • Controlled replication : Reproduce studies under standardized conditions (pH, temperature, solvent) to isolate variables affecting potency .
  • Meta-analysis : Compare data across analogs (e.g., triazolo-pyridazine derivatives) to identify structural determinants of activity discrepancies .

Q. How can molecular docking and dynamics simulations elucidate binding mechanisms with targets like 14-α-demethylase?

  • Docking protocols : Use PDB structures (e.g., 3LD6) to predict binding poses, focusing on hydrogen bonding (e.g., pyrazole N-H with heme iron) and hydrophobic interactions (thiophene with active-site residues) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes and binding energy (MM-PBSA calculations) .
  • Mutagenesis validation : Test docking predictions by engineering active-site mutations (e.g., Y140F in 14-α-demethylase) and measuring activity shifts .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce metabolic degradation .
  • Stability assays : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS to identify labile groups (e.g., triazolo-pyridazine ring) .

Q. Methodological Notes

  • Key structural motifs : The triazolo-pyridazine-thiophene core and pyrazole-carboxamide tail necessitate tailored synthetic and analytical approaches .
  • Advanced tools : Molecular dynamics (GROMACS), SPR, and HRMS are critical for mechanistic and pharmacokinetic studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。